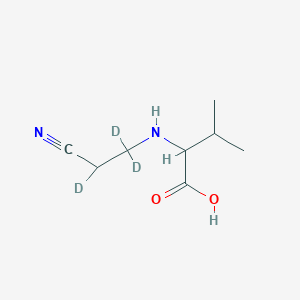

N-(2-Cyanoethyl-(1,1,2-d3)) Valine

Beschreibung

Significance of Amino Acid Derivatization in Research

Amino acid derivatization involves the chemical modification of the functional groups of an amino acid. This process can alter the amino acid's physical and chemical properties, such as its solubility, polarity, and reactivity. In research, derivatization is often employed to:

Enhance analytical detection: Modification can introduce chromophores or fluorophores, facilitating detection in techniques like spectrophotometry or fluorescence spectroscopy.

Improve separation: Altering polarity can aid in chromatographic separation methods like HPLC.

Stabilize reactive species: Protecting certain functional groups allows for more controlled reactions at other sites.

Mimic or block biological interactions: N-substituted amino acids, for instance, can be designed to either mimic natural ligands or inhibit enzymatic activity, providing insights into protein function and metabolic pathways. nih.gov

Role of Stable Isotope Labeling in Advanced Chemical and Biochemical Studies

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comcreative-proteomics.com This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be distinguished and traced in complex systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Deuterium labeling is particularly valuable for studying reaction mechanisms due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it is broken more slowly in a chemical reaction. acs.org By strategically placing deuterium atoms at specific positions in a molecule, researchers can determine whether the breaking of a particular C-H bond is a rate-determining step in a reaction. This information is crucial for elucidating enzymatic mechanisms and reaction pathways. nih.gov

Beyond mechanistic studies, deuterium serves as a powerful probe in various biological contexts:

Metabolic Tracing: Deuterated compounds can be introduced into biological systems, and their journey through metabolic pathways can be tracked, providing insights into nutrient utilization and drug metabolism. creative-proteomics.comacs.org

Structural Biology: Deuteration can simplify NMR spectra of large biomolecules, aiding in structure determination. acs.orgrsc.org

Pharmacokinetic Studies: Replacing hydrogen with deuterium in a drug molecule can slow down its metabolism, potentially leading to improved pharmacokinetic profiles, such as a longer half-life. acs.orgnih.gov This has become a significant strategy in drug discovery. nih.gov

Contextualization of N-(2-Cyanoethyl) Valine Derivatives in Scientific Inquiry

N-(2-Cyanoethyl)valine is a known biomarker for exposure to acrylonitrile (B1666552), a compound found in cigarette smoke and certain industrial settings. nih.govt3db.ca It is formed from the modification of the N-terminal valine residue in hemoglobin. nih.govt3db.ca The deuterated analogue, N-(2-Cyanoethyl-(1,1,2-d3)) Valine, serves as an invaluable internal standard in quantitative analytical methods, such as mass spectrometry, for the precise measurement of N-(2-Cyanoethyl)valine in biological samples. The known mass difference allows for accurate quantification, which is crucial for assessing exposure levels.

Overview of Research Domains for Isotope-Labeled Amino Acid Analogues

Isotope-labeled amino acid analogues, including deuterated versions, find applications across a wide spectrum of scientific research:

Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique that employs amino acids labeled with heavy isotopes to compare protein abundance between different cell populations. nih.govyoutube.comyoutube.com

Drug Discovery and Development: Deuterated amino acids are used to synthesize drug candidates with improved metabolic stability and to study drug-target interactions. nih.govnih.govnih.gov

Metabolomics: Labeled amino acids are used as tracers to map metabolic fluxes and understand cellular metabolism in both healthy and diseased states. creative-proteomics.com

Environmental Science: Isotopic labeling helps in tracing the fate of agrochemicals and other environmental contaminants. symeres.com

Enzymology: Deuterated amino acids are instrumental in probing enzyme mechanisms and kinetics. acs.orgnih.gov

| Property | Value |

| Chemical Formula | C₈H₁₁D₃N₂O₂ |

| Molecular Weight | 173.23 g/mol scbt.com |

| CAS Number | 160210-22-0 scbt.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/i3D,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNXODTWPQTIHO-JXIVCAPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C#N)C([2H])([2H])NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Cyanoethyl 1,1,2 D3 Valine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

Deuterium (B1214612) (²H) NMR Spectroscopy for Positional Confirmation of Labels

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. This technique is definitive for confirming the presence and location of deuterium labels. In the case of N-(2-Cyanoethyl-(1,1,2-d3)) Valine, a ²H NMR spectrum would be expected to show signals corresponding to the deuterons at the 1- and 2-positions of the cyanoethyl group. The absence of any other signals in the ²H spectrum would verify the specific isotopic enrichment at the intended positions.

The chemical shifts in ²H NMR are identical to those in ¹H NMR. However, the signals are often broader due to the quadrupolar nature of the deuterium nucleus, which leads to faster relaxation times (short T2). nih.gov This broadening can be advantageous in some contexts, such as studies in anisotropic environments, but requires appropriate instrumental parameters for detection. The primary application remains the unambiguous confirmation of deuteration sites. nih.govyoutube.com

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignments in Deuterated Systems

The introduction of deuterium atoms has predictable effects on standard ¹H and ¹³C NMR spectra, which serve as secondary confirmation of successful labeling.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the C1' and C2' positions of the cyanoethyl group would be absent. youtube.com This is because deuterium is not detected in a standard ¹H NMR experiment. youtube.com The remaining protons of the valine moiety would still be present, but their coupling patterns might be simplified due to the absence of adjacent protons.

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium (C1' and C2') would exhibit significantly altered signals. The one-bond carbon-deuterium coupling (¹J_CD) would split the carbon signal into a multiplet (typically a 1:1:1 triplet, as the spin quantum number of deuterium is 1). Furthermore, the resonance frequency of these carbons may experience a small upfield shift, known as an isotopic shift. organicchemistrydata.orgoregonstate.edu The signal for the nitrile carbon (C3') would also be affected, showing a smaller two-bond isotopic shift.

The following table provides a hypothetical comparison of the key NMR chemical shifts for the cyanoethyl moiety in both the deuterated and non-deuterated forms of N-(2-cyanoethyl)valine, based on typical values for valine bmrb.iokpwulab.comhmdb.cachemicalbook.comnih.gov and propionitrile. chemicalbook.com

| Atom Position | N-(2-Cyanoethyl)valine (Predicted ¹H Shift / ppm) | This compound (Predicted ¹H Shift / ppm) | N-(2-Cyanoethyl)valine (Predicted ¹³C Shift / ppm) | This compound (Predicted ¹³C Shift / ppm) |

|---|---|---|---|---|

| Valine-αH | ~3.6 | ~3.6 | - | - |

| Valine-βH | ~2.3 | ~2.3 | - | - |

| Cyanoethyl-H1' | ~3.0-3.2 (triplet) | Absent | - | - |

| Cyanoethyl-H2' | ~2.5 (triplet) | Absent | - | - |

| Valine-αC | - | - | ~63 | ~63 |

| Valine-βC | - | - | ~32 | ~32 |

| Cyanoethyl-C1' | - | - | ~44 | ~44 (Multiplet, Isotopic Shift) |

| Cyanoethyl-C2' | - | - | ~18 | ~18 (Multiplet, Isotopic Shift) |

| Cyanoethyl-C3' (CN) | - | - | ~118 | ~118 (Isotopic Shift) |

Application of Advanced Multi-Dimensional NMR Experiments (e.g., Methyl TROSY) for Labeled Proteins

While this compound is a small molecule, its utility could extend to its incorporation into large proteins for structural biology studies. In this context, Methyl-Transverse Relaxation Optimized Spectroscopy (TROSY) is a powerful NMR technique used to study high-molecular-weight proteins. researchgate.net

The success of Methyl-TROSY experiments relies on high levels of protein deuteration to reduce relaxation-based signal broadening. nih.gov Specific methyl-containing amino acid precursors, such as those for valine and leucine, are added in their protonated, ¹³C-labeled forms to the deuterated expression media. nih.gov This results in a protein that is deuterated everywhere except for the methyl groups, which act as sensitive NMR probes.

If this compound were used as a precursor (assuming cellular uptake and incorporation), the deuteration on the cyanoethyl group would be fully compatible with the requirements for a Methyl-TROSY experiment. The ¹H-¹³C signals from the valine methyl groups could then be used to probe the structure, dynamics, and interactions of the protein at that specific valine residue. researchgate.net Assigning these methyl resonances is a critical step and can be achieved through methods like site-directed mutagenesis or by studying smaller, assigned protein fragments. hmdb.ca

Kinetic NMR Studies for Investigating Chemical Transformations

Kinetic NMR is an effective method for monitoring chemical reactions in real-time, providing information on reaction rates and pathways without the need to isolate intermediates. bmrb.iochemicalbook.com This technique could be applied to investigate the chemical stability and transformations of this compound.

For instance, the hydrolysis of the nitrile (cyano) group to a carboxylic acid or an amide could be monitored. By acquiring a series of ¹H NMR spectra over time, one could observe the disappearance of the signals corresponding to the cyanoethyl group and the appearance of new signals corresponding to the hydrolysis product. Specifically, the chemical environment of the protons on the carbon adjacent to the newly formed group would change, leading to a predictable shift in their resonance frequencies. The rate of the reaction could be determined by plotting the integral of a reactant or product peak against time. chemicalbook.com Such studies can be performed under various conditions (e.g., pH, temperature) to understand the factors influencing the stability of the adduct. tcu.edu The stability of the N-C bond connecting the valine to the ethyl group could also be investigated, as cleavage of such adducts can be biologically relevant. nih.govnih.gov

Mass Spectrometry (MS) for Isotopic Composition and Molecular Structure

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of analytes. High-resolution mass spectrometry, in particular, provides the accuracy needed to confirm isotopic labeling.

High-Resolution Mass Spectrometry for Accurate Mass Determination of Labeled Analytes

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 parts per million, ppm). americanpharmaceuticalreview.com This capability allows for the unambiguous determination of a molecule's elemental formula. nih.govnih.gov

For this compound, HRMS serves two critical purposes. First, it confirms the successful adduction of the cyanoethyl group to valine. Second, it verifies the incorporation of the three deuterium atoms. The mass difference between hydrogen (¹H) and deuterium (²H) is approximately 1.00628 Da. Therefore, the deuterated compound will have a mass approximately 3.01884 Da greater than its non-deuterated counterpart. HRMS can easily resolve this difference. americanpharmaceuticalreview.comisotope.com

The table below shows the calculated monoisotopic masses for the protonated molecules ([M+H]⁺) of both the labeled and unlabeled compounds, illustrating the precision required for their differentiation. sisweb.commsu.edu

| Compound | Molecular Formula | Monoisotopic Mass of Neutral Molecule (Da) | Monoisotopic Mass of [M+H]⁺ Ion (Da) |

|---|---|---|---|

| N-(2-Cyanoethyl)valine | C₈H₁₄N₂O₂ | 170.10553 | 171.11336 |

| This compound | C₈H₁₁D₃N₂O₂ | 173.12437 | 174.13220 |

By comparing the experimentally measured accurate mass to the theoretical value, one can confirm the identity and isotopic composition of this compound with a high degree of confidence. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Deuterium Localization

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of complex molecules, including isotopically labeled compounds like this compound. This powerful analytical method provides detailed information about the fragmentation pathways of a molecule, which in turn allows for the precise localization of the deuterium labels within its structure. The process involves multiple stages of mass analysis, typically within a single instrument. youtube.com

In a typical MS/MS experiment, the parent molecule is first ionized, often using a soft ionization technique like electrospray ionization (ESI), and the resulting molecular ion is selected in the first mass analyzer. This selected ion is then directed into a collision cell, where it collides with an inert gas, such as helium or argon. youtube.com These high-energy collisions induce fragmentation of the parent ion into smaller, characteristic product ions. The second mass analyzer then separates and detects these fragment ions, generating a product ion spectrum. youtube.com

The fragmentation patterns observed in the MS/MS spectrum are highly specific to the molecule's structure. nih.gov By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of atoms and identify the locations of specific functional groups. In the case of this compound, the primary goal of MS/MS analysis is to confirm that the three deuterium atoms are located on the cyanoethyl group as intended during its synthesis.

The fragmentation of N-(2-Cyanoethyl)valine and its deuterated analog would be expected to follow predictable pathways. Common fragmentation points include the cleavage of the bond between the valine nitrogen and the cyanoethyl group, as well as fragmentation within the valine and cyanoethyl moieties themselves. By comparing the MS/MS spectra of the unlabeled and the deuterium-labeled compounds, the location of the deuterium atoms can be definitively established. For instance, a fragment ion containing the cyanoethyl group will exhibit a mass shift of +3 Da in the labeled compound compared to the unlabeled one, confirming the successful incorporation of the deuterium atoms at the desired positions.

The ability to precisely locate these stable isotopes is crucial for the compound's application as an internal standard in quantitative mass spectrometry.

Quantitative Mass Spectrometry Approaches Utilizing Stable Isotope Labeled Standards

Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry assays. shoko-sc.co.jp Their use is fundamental to a technique known as isotope dilution mass spectrometry (IDMS), which provides high accuracy and precision in the quantification of target analytes in complex matrices. nih.govnih.gov

The principle behind using a stable isotope-labeled internal standard is that it is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes. shoko-sc.co.jp This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, the labeled and unlabeled compounds co-elute during chromatographic separation and exhibit the same ionization efficiency in the mass spectrometer's ion source. shoko-sc.co.jp

In a typical quantitative workflow, a known amount of the stable isotope-labeled internal standard, this compound, is added to the sample containing the unlabeled analyte, N-(2-Cyanoethyl)valine, prior to sample preparation and analysis. Any loss of analyte during sample extraction, cleanup, or derivatization will be mirrored by a proportional loss of the internal standard. shoko-sc.co.jp

During mass spectrometric analysis, often performed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the instrument monitors specific ion transitions for both the analyte and the internal standard. researchgate.netoup.com For N-(2-Cyanoethyl)valine and its d3-labeled standard, this would involve selecting the respective molecular ions and a characteristic fragment ion for each.

The concentration of the native analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve. This curve is generated by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard. nih.gov This ratiometric approach corrects for variations in sample recovery and instrument response, leading to highly reliable and reproducible quantitative results. nih.gov

N-(2-Cyanoethyl)valine is a known biomarker for exposure to acrylonitrile (B1666552), a compound found in cigarette smoke and certain industrial environments. nih.govnih.govcdc.gov Therefore, accurate quantification of this adduct in biological samples, such as hemoglobin from blood, is crucial for biomonitoring studies. The use of this compound as an internal standard in such assays significantly enhances the quality and reliability of the data obtained.

Mechanistic Studies and Biochemical Transformations Involving Cyanoethylated Valine Derivatives

Investigation of Cyanoethylation Reaction Mechanisms on Amino Acids

Reaction Kinetics and Thermodynamic Considerations of Cyanoethylation

The cyanoethylation of amino acids, such as valine, is a reaction governed by specific kinetic and thermodynamic parameters. The reaction involves the nucleophilic attack of the amino group of the amino acid on the β-carbon of acrylonitrile (B1666552). wikipedia.org This process is typically base-catalyzed, where the base facilitates the deprotonation of the amino group, thereby increasing its nucleophilicity. wikipedia.org

The kinetics of the reaction are influenced by several factors including the pH of the medium, temperature, and the concentration of reactants. nih.gov The rate of reaction is typically first order with respect to both the amino acid and acrylonitrile. The table below summarizes key kinetic parameters for related reactions.

Table 1: Kinetic Parameters for Related Amine Reactions

| Reactant | Reaction Condition | Rate Constant (k) | Reference |

| Lysine | Reaction with cigarette smoke components | Time-dependent | nih.gov |

| Arginine | Reaction with cigarette smoke components | Time-dependent | nih.gov |

| Valine-1(α) of hemoglobin | Carbamylation with cyanate | 3-fold increase upon deoxygenation | nih.gov |

This table is illustrative and provides context from related amine modification reactions.

Elucidation of Reaction Pathways and Intermediate Formation

The cyanoethylation of valine proceeds through a well-defined reaction pathway. The initial step is the nucleophilic addition of the valine amino group to the activated double bond of acrylonitrile. wikipedia.org This results in the formation of a transient carbanionic intermediate, which is subsequently protonated by a proton donor in the reaction medium, which could be the solvent or another molecule of the amino acid.

Role of Deuterium (B1214612) Labeling in Kinetic Isotope Effect (KIE) Studies

The use of isotopically labeled compounds, such as N-(2-Cyanoethyl-(1,1,2-d3)) Valine, is a powerful tool for investigating reaction mechanisms. ebsco.comlibretexts.org The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the mass difference between the isotopes. libretexts.orgnih.gov

Probing Rate-Determining Steps and Transition States using Deuterium

The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction. youtube.com A primary KIE is observed when the bond to the isotope is broken or formed in the rate-limiting step. youtube.com For the cyanoethylation of valine, deuterium labeling at the C1 and C2 positions of the cyanoethyl group allows for the investigation of the C-H bond-forming step. If the protonation of the carbanionic intermediate is the rate-determining step, a significant primary KIE would be expected.

Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. youtube.com The magnitude of secondary KIEs can provide insights into changes in hybridization and the structure of the transition state. youtube.com For example, a normal secondary KIE (kH/kD > 1) is often observed when the hybridization changes from sp3 to sp2 in the transition state. youtube.com

Table 2: Illustrative Kinetic Isotope Effects in Chemical Reactions

| Reaction | Isotopic Substitution | kH/kD | Interpretation | Reference |

| Thermal Isomerization of bicyclo[4.2.0]oct-7-ene | 7,8-d2 | 1.10 per D | Small secondary KIE | iitd.ac.in |

| Metabolism of [6,6-2H2]-glucose | Deuterium at C6 | Small (4-6%) | Minimal impact on metabolic rate | nih.govnih.gov |

| Metabolism of [2-2H3]-acetate | Deuterium at C2 | Small (4-6%) | Minimal impact on metabolic rate | nih.gov |

This table provides examples of KIEs from different chemical systems to illustrate the concept.

Isotopic Perturbations and Their Influence on Reaction Dynamics

The substitution of hydrogen with deuterium alters the vibrational frequencies of the C-D bond compared to the C-H bond. libretexts.org This difference in zero-point energy is the fundamental origin of the KIE. libretexts.org The heavier deuterium atom leads to a lower vibrational frequency and a stronger bond, thus requiring more energy to break. libretexts.org

First-principles reaction dynamics simulations can be employed to model the influence of isotopic substitution on the potential energy surface and the trajectory of the reaction. nih.govaps.org These computational methods, in conjunction with experimental KIE data, provide a comprehensive understanding of the reaction dynamics, including the geometry of the transition state and the flow of energy during the reaction. nih.gov

Biochemical Metabolism and Fate of Cyanoethylated Amino Acids in Model Systems

N-(2-Cyanoethyl)valine is recognized as a biomarker for exposure to acrylonitrile, a compound found in cigarette smoke and certain industrial processes. nih.govt3db.capreprints.orgresearchgate.netnih.gov The formation of this adduct with the N-terminal valine of hemoglobin is a key indicator of long-term exposure. nih.govt3db.ca

The metabolic fate of cyanoethylated amino acids involves several pathways. The primary route of elimination is through the proteolytic degradation of adducted proteins, such as hemoglobin, which releases the free N-(2-cyanoethyl)valine. nih.govt3db.ca This free adduct can then be excreted.

The metabolism of the carbon skeleton of valine itself typically proceeds through a series of enzymatic reactions, ultimately leading to products that can enter the citric acid cycle. nih.govnih.govkhanacademy.org The presence of the cyanoethyl group can potentially alter this metabolic pathway. The nitrile group can be metabolized, as organic nitriles can decompose to release cyanide ions in vivo. nih.gov

In Vitro Studies of N-(2-Cyanoethyl) Valine Formation from Acrylonitrile

In vitro studies have been instrumental in elucidating the fundamental mechanisms by which N-(2-Cyanoethyl)valine is formed from acrylonitrile. Acrylonitrile can react with the N-terminal valine residues of hemoglobin to form this specific adduct. nih.gov This process is a form of non-enzymatic modification. The formation of N-(2-Cyanoethyl)valine serves as a biomarker for long-term or historical exposure to acrylonitrile, which is notably a byproduct of cigarette smoking. nih.govt3db.ca The free amino acid adduct is subsequently released during the natural proteolytic degradation of hemoglobin. nih.govt3db.ca

The chemical reaction involves the Michael addition of the primary amine group of the N-terminal valine to the activated double bond of acrylonitrile. This reaction is influenced by factors such as pH and temperature. The specificity of this reaction with the N-terminal valine of hemoglobin makes it a reliable indicator of acrylonitrile exposure.

| Parameter | Description | Reference |

| Reactants | Acrylonitrile and N-terminal valine of hemoglobin | nih.gov |

| Product | N-(2-Cyanoethyl)valine adduct on hemoglobin | nih.gov |

| Reaction Type | Michael Addition | |

| Significance | Biomarker for acrylonitrile exposure | nih.govt3db.ca |

| Release Mechanism | Proteolytic degradation of hemoglobin | nih.govt3db.ca |

Tracing Metabolic Pathways using Deuterium-Labeled N-(2-Cyanoethyl) Valine

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique for tracing the metabolic pathways of N-(2-Cyanoethyl)valine without introducing radiological risk. The deuterium labels allow for the unambiguous identification and quantification of the compound and its metabolites in complex biological matrices using mass spectrometry-based methods. This labeled analog serves as an internal standard in analytical methods to accurately measure the levels of the unlabeled compound in biological samples.

The metabolic fate of N-(2-Cyanoethyl)valine, once released from hemoglobin, is of considerable interest. While the primary focus of its use is as a biomarker, understanding its subsequent transformations is crucial for a complete picture of acrylonitrile's biological impact. The degradation of valine itself involves a series of enzymatic steps, ultimately leading to intermediates that enter central metabolic pathways. nih.gov For instance, the catabolism of valine produces propionyl-CoA. nih.gov The introduction of the cyanoethyl group alters the structure of valine, potentially influencing its recognition and processing by the enzymes of the valine degradation pathway.

| Labeled Compound | Application | Analytical Technique |

| This compound | Internal standard for quantification of N-(2-Cyanoethyl)valine | Mass Spectrometry |

| Tracing metabolic fate | Mass Spectrometry |

Enzymatic Transformations and Stability of Cyanoethylated Derivatives

The enzymatic machinery of the cell plays a critical role in the transformation and stability of cyanoethylated derivatives. While the initial formation of N-(2-Cyanoethyl)valine on hemoglobin is non-enzymatic, its subsequent fate as a free amino acid is subject to enzymatic action.

The stability of the cyanoethyl group is a key factor. Enzymes such as nitrilases could potentially hydrolyze the nitrile group (C≡N) to a carboxylic acid, a reaction that has been explored for the synthesis of unnatural amino acids. rsc.org However, the specificity of known nitrilases for N-substituted amino acids like N-(2-Cyanoethyl)valine is not well-documented.

Furthermore, the amino acid portion of the molecule could be a substrate for enzymes involved in amino acid metabolism. Transaminases and oxidases are key enzymes in the initial steps of amino acid catabolism. youtube.com For instance, L-amino acid oxidases can catalyze the oxidative deamination of amino acids. rsc.org However, the bulky N-cyanoethyl substituent may hinder the binding of N-(2-Cyanoethyl)valine to the active sites of these enzymes.

| Enzyme Class | Potential Transformation | Relevance to N-(2-Cyanoethyl)valine |

| Nitrilases | Hydrolysis of the nitrile group to a carboxylic acid | Potential for detoxification or further metabolism. rsc.org |

| Transaminases | Transfer of the amino group | The N-substituent may inhibit this reaction. youtube.com |

| Amino Acid Oxidases | Oxidative deamination | The N-substituent may hinder enzyme binding. rsc.org |

| Proteases | Cleavage of peptide bonds | Releases N-(2-Cyanoethyl)valine from hemoglobin. nih.govt3db.ca |

Future Research Directions for Deuterated N 2 Cyanoethyl Valine Compounds

Exploration of Novel Synthetic Pathways for Site-Specific Deuteration

The synthesis of isotopically labeled compounds with high precision is fundamental to their application. Future research will likely focus on developing more efficient and stereoselective methods for the site-specific deuteration of N-(2-Cyanoethyl) Valine. Current strategies for deuterium (B1214612) incorporation often involve multi-step processes that can be time-consuming and may result in isotopic scrambling.

Novel synthetic pathways could leverage recent advancements in catalysis and reagent development. For instance, the use of transition-metal-catalyzed C-H activation could provide a direct route to introduce deuterium at specific positions on the valine or cyanoethyl moiety. Additionally, exploring enzymatic catalysis could offer unparalleled selectivity in deuteration, mimicking biosynthetic pathways to achieve precisely labeled compounds. The development of deuterated building blocks, such as deuterated valine or deuterated acrylonitrile (B1666552), for use in the synthesis would also streamline the production of the final labeled compound. Research into multicomponent reactions (MCRs) using deuterated reagents is also a promising area, potentially allowing for the one-pot synthesis of complex deuterated molecules. beilstein-journals.org

Development of Advanced Analytical Platforms for Enhanced Detection and Quantification

The primary application of deuterated compounds like N-(2-Cyanoethyl-(1,1,2-d3)) Valine is as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. Future research will aim to develop more sensitive and high-throughput analytical platforms to enhance the detection and quantification of N-(2-Cyanoethyl) Valine in biological matrices.

Advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are expected to continue, with the development of novel ionization sources and mass analyzers that can improve the signal-to-noise ratio and reduce matrix effects. Furthermore, the integration of high-resolution mass spectrometry (HRMS) could provide more definitive identification and quantification, especially in complex biological samples. The development of new sample preparation techniques, such as automated solid-phase extraction (SPE) or microextraction methods, will also be crucial for improving the recovery and purity of the analyte, leading to more accurate and reproducible results.

Expansion of Mechanistic Studies into New Reaction Systems

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms due to the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, providing insights into the rate-determining step and the nature of transition states. Future mechanistic studies could utilize this compound to investigate the formation and degradation pathways of N-(2-Cyanoethyl) Valine adducts in various biological and environmental systems.

For example, by comparing the reaction kinetics of the deuterated and non-deuterated compounds, researchers can gain a deeper understanding of the enzymatic processes involved in the metabolism of acrylonitrile and the formation of hemoglobin adducts. These studies could also be extended to investigate the stability of these adducts and their role in the long-term toxic effects of acrylonitrile exposure.

Potential Applications as Research Tools in Systems Biology and Omics Research

The use of stable isotope-labeled compounds is a cornerstone of systems biology and "omics" research, including proteomics, metabolomics, and fluxomics. Deuterated N-(2-Cyanoethyl) Valine could find new applications as a research tool in these fields. In proteomics, it could be used to study the adduction of acrylonitrile to other proteins besides hemoglobin, providing a more comprehensive picture of its biological targets.

In metabolomics, this compound could be used as a tracer to follow the metabolic fate of acrylonitrile and its metabolites in cells and whole organisms. This could reveal new metabolic pathways and help to identify novel biomarkers of exposure and effect. Furthermore, in fluxomics, which studies the rates of metabolic reactions, this deuterated compound could be used to quantify the flux through specific metabolic pathways, providing a dynamic view of cellular metabolism in response to acrylonitrile exposure.

Integration with Computational Chemistry for Predictive Modeling

Computational chemistry and predictive modeling are becoming increasingly important in all areas of chemical research. The integration of experimental data from studies using this compound with computational models can provide a powerful approach for understanding and predicting the behavior of this system.

Quantum mechanical calculations can be used to model the geometric and electronic structure of the deuterated compound and to predict its spectroscopic properties. Molecular dynamics simulations can be employed to study the interaction of N-(2-Cyanoethyl) Valine with proteins and other biological molecules, providing insights into the mechanisms of adduct formation and stability. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the toxicity of acrylonitrile and related compounds based on their chemical structure and reactivity. This integrated approach will be crucial for a more comprehensive understanding of the toxicology of acrylonitrile and for the development of more effective strategies for risk assessment and prevention.

Q & A

Q. What analytical methods are recommended for detecting and quantifying N-(2-Cyanoethyl-(1,1,2-d3)) Valine in biological samples?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying deuterated amino acid derivatives like this compound. Key steps include:

- Sample Preparation : Use ≥200 μL of plasma or 200 mg of tissue homogenate to ensure sufficient analyte concentration .

- Instrumentation : Optimize MS parameters for deuterium-specific fragmentation patterns (e.g., m/z shifts due to isotopic labeling).

- Validation : Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects and ensure accuracy .

- Data Reporting : Provide raw chromatograms, calibration curves, and limits of detection (LOD) for reproducibility .

Q. What are the critical considerations for synthesizing deuterated Valine derivatives with stable isotopic labeling?

- Deuterium Incorporation : Use precursors like 1,1,2-d3-labeled reagents to ensure isotopic purity. Verify labeling efficiency via nuclear magnetic resonance (NMR) or MS .

- Reaction Monitoring : Track intermediates using thin-layer chromatography (TLC) or inline MS to avoid side reactions (e.g., cyanoethyl group hydrolysis) .

- Purification : Employ reverse-phase chromatography to separate deuterated products from non-labeled byproducts .

Advanced Research Questions

Q. How can route-to-route extrapolation models address gaps in toxicokinetic data for this compound?

Physiologically based pharmacokinetic (PBPK) models, validated for structurally similar compounds like 1,1,2-trichloroethane, can predict absorption, distribution, and metabolism across exposure routes (oral, inhalation, dermal). Key steps:

- Parameterization : Use partition coefficients (e.g., blood:air = 35.7–44.2) to estimate tissue-specific uptake .

- Cross-Validation : Compare in vitro metabolism assays (e.g., liver microsomes) with in vivo animal data to refine model accuracy .

- Uncertainty Analysis : Quantify inter-species variability using allometric scaling factors .

Q. What methodologies resolve contradictions in reported metabolic pathways of deuterated Valine derivatives?

- Isotope Tracing : Administer ¹³C/²H dual-labeled this compound to track metabolic flux via LC-MS/MS .

- Enzymatic Profiling : Incubate the compound with cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolites .

- Computational Modeling : Use QSAR (quantitative structure-activity relationship) tools to predict reactive intermediates and potential toxicity .

Q. How should researchers design studies to assess neurotoxicological endpoints for deuterated amino acid analogs?

- Experimental Models : Use Sprague-Dawley rats or Swiss-Webster mice, as these species show consistent neurobehavioral responses to halogenated compounds .

- Dose Selection : Base exposure levels on LOAEL (lowest observed adverse effect level) data from analogous compounds (e.g., 1,1,2-trichloroethane at 500 ppm for respiratory effects) .

- Endpoint Analysis : Combine histopathology (e.g., neuronal degeneration) with functional tests (e.g., motor activity assays) .

Methodological Challenges and Solutions

Q. What strategies mitigate variability in deuterium retention during long-term stability studies?

- Storage Conditions : Store samples at –80°C in amber vials to prevent photodegradation and isotopic exchange .

- Quality Control : Perform periodic stability testing using deuterium NMR to monitor label integrity .

Q. How can conflicting data on immunotoxicity be resolved for deuterated Valine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.